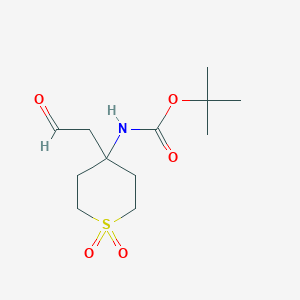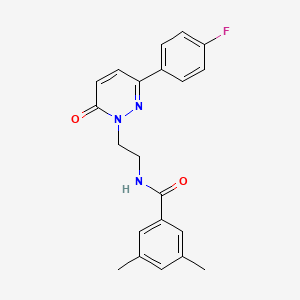
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the fluorophenyl and pyridazinyl groups suggests that it might have interesting chemical and biological properties, as these groups are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridazine), an amide functional group, and a fluorine atom attached to one of the aromatic rings. These features could influence its reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, potentially influencing its solubility and boiling point .Scientific Research Applications
Neurokinin-1 Receptor Antagonism :
- Harrison et al. (2001) studied a compound similar to the requested one, which is a high-affinity, orally active h-NK(1) receptor antagonist. This compound showed effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Anticancer and Antiangiogenic Properties :
- Kamble et al. (2015) synthesized a series of new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives and evaluated their anticancer and antiangiogenic activities. Some derivatives showed inhibitory activity comparable to the standard methotrexate (Kamble et al., 2015).
Application in Treating Disorders like Asthma and Depression :
- Norman (2008) reported on specific crystalline forms of a compound with a similar structure, which is a NK1/NK2 antagonist used in treating disorders such as asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Cytotoxic Activity Against Cancer Cell Lines :
- Riadi et al. (2021) described an efficient process for preparing a derivative with potent cytotoxic activity against human cancer cell lines. This compound also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an effective anti-cancer agent (Riadi et al., 2021).
Potential Antiarrhythmic Agents :
- Yung et al. (1972) synthesized compounds similar to the requested one as potential antiarrhythmic agents. These compounds demonstrated prophylactic activity against ouabain and could terminate ouabain-induced arrhythmia (Yung et al., 1972).
Anticonvulsant Properties :
- Benchat et al. (2007) synthesized a related compound and indicated plans for pharmacological investigations, especially for testing its anticancer activity (Benchat et al., 2007).
Anti-inflammatory Activity :
- Robert-Piessard et al. (1997) synthesized a series of derivatives for evaluating anti-inflammatory activity. One of the derivatives showed high inhibitory activity (Robert-Piessard et al., 1997).
Analgesic and Anti-inflammatory Activity :
- Duendar et al. (2011) synthesized arylpiperazine derivatives of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate and tested them for analgesic and anti-inflammatory activity. These compounds showed better analgesic and anti-inflammatory activity compared to parent compounds (Duendar et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-11-15(2)13-17(12-14)21(27)23-9-10-25-20(26)8-7-19(24-25)16-3-5-18(22)6-4-16/h3-8,11-13H,9-10H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYZTYLJJLDGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

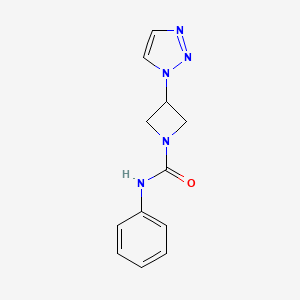
![5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid](/img/structure/B2810438.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)urea](/img/structure/B2810439.png)
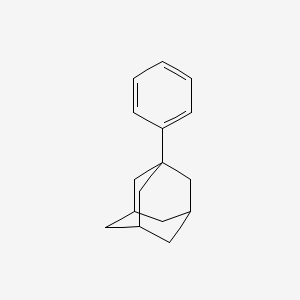
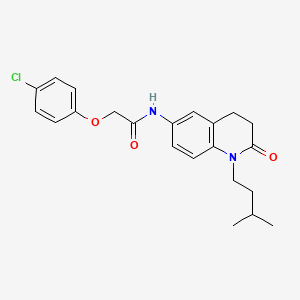

![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2810446.png)

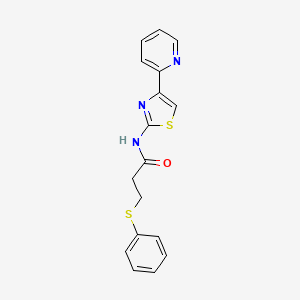

![3-(4-Fluoro-3-methylphenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2810454.png)
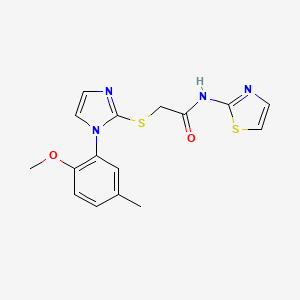
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2810456.png)
